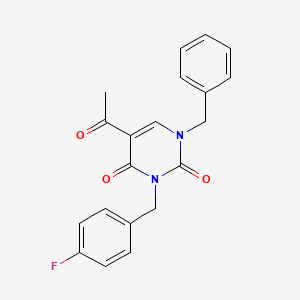

5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

5-acetyl-1-benzyl-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-14(24)18-13-22(11-15-5-3-2-4-6-15)20(26)23(19(18)25)12-16-7-9-17(21)10-8-16/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZQMOYXCIVDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting with the selection of appropriate starting materials such as benzyl chloride, 4-fluorobenzyl chloride, and acetyl chloride. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and reactors can help maintain consistent reaction conditions, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione can be utilized as a probe to study biological processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.

Medicine: In the medical field, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

(a) 5-Acetyl-3-(4-Fluorobenzyl)-1-(4-Methylpiperazino)-2,4(1H,3H)-Pyrimidinedione

- CAS : 338399-28-3

- Molecular Formula : C₁₈H₂₁FN₄O₃

- Molecular Weight : 360.39 g/mol

- Key Differences: 1-Position: 4-Methylpiperazino group replaces benzyl. This modification may alter metabolic stability compared to the hydrophobic benzyl group .

(b) 5-Acetyl-1-(4-Chlorophenyl)-3-(4-Fluorobenzyl)-2,4(1H,3H)-Pyrimidinedione

- CAS : 338770-01-7

- Molecular Formula : C₁₉H₁₄ClFN₂O₃

- Molecular Weight : 372.79 g/mol

- Key Differences :

Substituent Variations at the 3-Position

(a) 5-Acetyl-1-Benzyl-3-(4-Bromobenzyl)-2,4(1H,3H)-Pyrimidinedione

Substituent Variations at the 5-Position

(a) 1-Benzyl-3-(4-Fluorobenzyl)-5-[3-(4-Methoxyanilino)Acryloyl]-2,4(1H,3H)-Pyrimidinedione

- CAS : 338399-43-2

- Molecular Formula : C₂₈H₂₃FN₂O₄

- Molecular Weight : 474.50 g/mol

- Key Differences: 5-Position: Acryloyl group with 4-methoxyanilino replaces acetyl.

Complex Heterocyclic Modifications

(a) 1-(2-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino}Ethyl)-3-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarbonitrile

- CAS : 338770-14-2

- Molecular Formula : C₁₄H₁₁ClF₃N₅O₂

- Molecular Weight : 373.72 g/mol

- Key Differences :

Physicochemical Properties

| Compound (CAS) | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |

|---|---|---|---|

| 338399-30-7 (Target Compound) | 3.2 | 0.12 | 352.37 |

| 338399-28-3 (Piperazino) | 2.8 | 0.45 | 360.39 |

| 338770-01-7 (4-Chlorophenyl) | 3.5 | 0.08 | 372.79 |

Key Observations :

- The piperazino derivative (338399-28-3) exhibits higher solubility due to its basic nitrogen, favoring aqueous environments .

Biological Activity

5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 352.36 g/mol, is characterized by its unique structure which includes an acetyl group and a fluorobenzyl moiety. The biological implications of this compound are significant, particularly in pharmacological contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several important properties:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrimidinediones exhibit antimicrobial properties. The presence of the fluorobenzyl group may enhance these effects by increasing lipophilicity and membrane penetration.

- Antitumor Potential : Some studies suggest that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The specific activity of this compound against tumor cells remains to be fully elucidated but is an area of active research.

The exact mechanism through which this compound exerts its biological effects is not well-defined in current literature. However, compounds within this class often interact with key cellular pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication.

- Cell Cycle Disruption : Some pyrimidine derivatives can induce cell cycle arrest, leading to apoptosis in cancer cells.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound. Here are some notable findings:

Q & A

Q. What are the established synthetic routes for 5-acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione?

The synthesis typically involves multi-step protocols, such as condensation of substituted acetophenones with hydrazine derivatives, followed by cyclization. For example, analogous pyrimidinediones are synthesized via Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) to form intermediates, which are then coupled with barbituric acid derivatives under refluxing ethanol/water (4:1 v/v) . Key reagents include alkyl bromides for introducing substituents and glacial acetic acid as a catalyst in condensation steps .

Q. How can the purity and structural integrity of this compound be confirmed?

Analytical methods include:

- HPLC with UV detection for purity assessment, using ammonium acetate buffer (pH 6.5) and acetonitrile gradients .

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for related fluorophenyl-pyrimidine derivatives .

- TLC for reaction monitoring, with silica gel plates and ethyl acetate/hexane mobile phases .

Q. What are the known biological targets or activities of pyrimidinedione derivatives?

Structurally similar compounds exhibit activity against enzymes like dihydrofolate reductase (DHFR) or kinases. For example, fluorinated pyrimidinediones are analogs of 5-fluorouracil, a thymidylate synthase inhibitor . Specific bioactivity assays (e.g., enzyme inhibition, cytotoxicity) should be conducted in controlled buffers (pH 7.4 PBS) with cell lines like HeLa or MCF-7 .

Advanced Research Questions

Q. How can synthetic yield be optimized when introducing electron-withdrawing substituents (e.g., 4-fluorobenzyl)?

Substituent effects on reactivity can be mitigated by:

Q. How to resolve contradictions in reported biological activity data for pyrimidinediones?

Discrepancies may arise from assay conditions. Recommended steps:

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target proteins (e.g., DHFR PDB: 1U72) can predict binding affinities. DFT calculations (Gaussian 09) assess electronic effects of the 4-fluorobenzyl group on reactivity .

Q. How to analyze degradation products under oxidative or hydrolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.